Cas no 827-54-3 (2-Vinylnaphthalene)

2-Vinylnaphthalene structure
2-Vinylnaphthalene structure
Nome del prodotto:2-Vinylnaphthalene
Numero CAS:827-54-3
MF:C12H10
MW:154.207803249359
MDL:MFCD00004125
CID:40019
PubChem ID:13230

2-Vinylnaphthalene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Vinylnaphthalene
    • 2-ethenylnaphthalene
    • (2-Naphthyl)ethylene
    • 2-(prop-1-en-2-yl)naphthalene
    • 2-EthenyInaphthalene
    • 2-ethenyl-naphthalen
    • 2-VINYLNAPHTHALIN
    • b-Vinylnaphthalene
    • Naphthalene,2-ethenyl
    • VINYLNAPHTHALENE-2
    • Naphthalene, 2-ethenyl-
    • 2-Vinyl-naphthalene
    • beta-Vinylnaphthalene
    • poly(2-vinylnaphthalene)
    • HZD8LI91N1
    • KXYAVSFOJVUIHT-UHFFFAOYSA-N
    • Polyvinylnaphthalene
    • PubChem9471
    • .beta.-Vinylnaphthalene
    • Naphthalene,2-ethenyl-, homopolymer
    • KM
    • 2-Ethenylnaphthalene (ACI)
    • Naphthalene, 2-vinyl- (8CI)
    • (2-Naphthyl)ethene
    • (Naphthalen-2-yl)ethene
    • β-Vinylnaphthalene
    • Q27122545
    • EINECS 212-573-6
    • NSC177870
    • A840428
    • 827-54-3
    • 2-Vinylnaphthalene, 95%
    • FT-0613469
    • 2-Vinylnaphthalene, optical grade, 98%
    • InChI=1/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H
    • EN300-1243729
    • CS-W016269
    • MFCD00004125
    • 28406-56-6
    • CHEBI:51325
    • NSC-177870
    • AS-56966
    • NS00042029
    • F10485
    • NAPHTHALENE, 2-VINYL-
    • DTXSID70862435
    • AKOS009156880
    • W-104162
    • AC-1228
    • VINYLNAPHTHALENE, 2-
    • SY106378
    • AMY6084
    • UNII-HZD8LI91N1
    • DB-038188
    • DS-002639
    • Naphthalene, 2ethenyl
    • HY-W015553
    • MDL: MFCD00004125
    • Inchi: 1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
    • Chiave InChI: KXYAVSFOJVUIHT-UHFFFAOYSA-N
    • Sorrisi: C=CC1C=C2C(C=CC=C2)=CC=1
    • BRN: 2038190

Proprietà calcolate

  • Massa esatta: 154.07800
  • Massa monoisotopica: 154.07825
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 159
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Colore/forma: Polvere cristallina da bianco a grigio chiaro.
  • Densità: 1.1092 (estimate)
  • Punto di fusione: 64-68 °C (lit.)
  • Punto di ebollizione: 135 ºC (18 mmHg)
  • Punto di infiammabilità: >230 °F
  • Indice di rifrazione: 1.4840 (estimate)
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 0.00000
  • LogP: 3.48280
  • Solubilità: Insolubile in acqua, solubile in etanolo, acetone, benzene

2-Vinylnaphthalene Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS08
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H371
  • Dichiarazione di avvertimento: P260
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 20/21/22-68/20/21/22
  • Istruzioni di sicurezza: S26-S36
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:2-8°C
  • Frasi di rischio:R20/22; R36/38

2-Vinylnaphthalene Dati doganali

  • CODICE SA:2902909090
  • Dati doganali:

    Codice doganale cinese:

    2902909090

    Panoramica:

    2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente

    Riassunto:

    2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%

2-Vinylnaphthalene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A218042-5g
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V84600-5g
2-Vinylnaphthalene
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V84600-100g
2-Vinylnaphthalene
827-54-3 97%(0.4% 4--)
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¥1120.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12470-25g
2-Vinylnaphthalene, 97%
827-54-3 97%
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¥2375.00 2023-04-13
Alichem
A219006314-100g
2-Vinylnaphthalene
827-54-3 95%
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$362.60 2023-09-01
Apollo Scientific
OR8644-5g
2-Vinylnaphthalene
827-54-3 97%
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£80.00 2023-09-02
Apollo Scientific
OR8644-25g
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£180.00 2023-09-02
TRC
V425003-50mg
2-Vinylnaphthalene
827-54-3
50mg
$ 50.00 2022-06-02

2-Vinylnaphthalene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  X-Phos Solvents: Tetrahydrofuran ;  25 °C; 24 h, 67 °C
1.2 Solvents: Water ;  25 °C
Riferimento
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Chlorobenzene ;  6 h, 130 °C
Riferimento
Sulfur-controlled and rhodium-catalyzed formal (3 + 3) transannulation of thioacyl carbenes with alk-2-enals and mechanistic insights
Wu, Qiuyue; et al, Organic & Biomolecular Chemistry, 2021, 19(14), 3173-3180

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  X-Phos Solvents: Tetrahydrofuran ;  25 °C; 24 h, 67 °C
1.2 Solvents: Water ;  25 °C
Riferimento
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Zinc iodide Solvents: Benzene
Riferimento
Selective deprotection of acetals with Me3SiCH2MgCl. Peterson-type olefination of acetals
Chiang, Chao-Cheng; et al, Journal of Organic Chemistry, 2000, 65(15), 4694-4697

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ;  15 min, rt
1.2 3 h, 70 °C
Riferimento
Synthesis and Photophysical Properties of Aza[n]helicenes
Upadhyay, Gourav M.; et al, Journal of Organic Chemistry, 2016, 81(17), 7751-7759

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Acetonitrile ;  50 psi, rt → 60 °C; 16 h, 60 °C
Riferimento
Model Guided Development of a Simple Catalytic Method for the Synthesis of Unsymmetrical Stilbenes by Sequential Heck Reactions of Aryl Bromides with Ethylene
Barlow, Helen; et al, Advanced Synthesis & Catalysis, 2018, 360(14), 2678-2690

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  23 °C; 15 min, 23 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
The synthesis of α-azidoesters and geminal triazides
Klahn, Philipp; et al, Angewandte Chemie, 2014, 53(30), 7913-7917

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydride ;  23 h, 135 °C
Riferimento
(E)-Specific direct Julia-olefination of aryl alcohols without extra reducing agents promoted by bases
Yao, Chuan-Zhi; et al, Chemical Communications (Cambridge, 2015, 51(36), 7729-7732

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 30 min, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 2 h, rt
Riferimento
Synthesis and photoluminescent properties of conjugated aryl-vinyl dioctyl 2,6-dimethylbenzofuro[5,6-b]furan-3,7-dicarboxylate derivatives
Bosiak, Mariusz J.; et al, Dyes and Pigments, 2013, 99(3), 803-811

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  10 h, 75 °C
Riferimento
Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis
Song, Cai-xia; et al, RSC Advances, 2017, 7(19), 11233-11243

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium bromide ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Tetrahydrofuran ;  3 h, 50 °C
Riferimento
Vinylation with inexpensive silicon-based reagents: preparation of 3-vinylquinoline and 4-vinylbenzophenone
Denmark, Scott E.; et al, Organic Syntheses, 2009, 86, 274-286

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride ,  Palladium bromide ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Tetrahydrofuran ;  3 h, 50 °C
Riferimento
2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
Denmark, Scott E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-3

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: [Bis(bicyclo[2.2.1]hept-2-yl)phosphine]chloro[2-[(dimethylamino-κN)methyl]ferroc… Solvents: 1,4-Dioxane ,  Water ;  17 h, 100 °C
Riferimento
Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling
Goegsig, Thomas M.; et al, Journal of Organic Chemistry, 2008, 73(9), 3404-3410

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Hexamethyldisilazane ;  2 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Dibromobenzene ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Pinacolboratamethylenetriphenylphosphonium iodide, a new methylene transfer reagent
Quntar, Abed Al-Aziz; et al, Synthetic Communications, 2002, 32(16), 2575-2579

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Zinc ,  Water Catalysts: Zinc iodide Solvents: Dimethylformamide ;  12 h, 90 °C
Riferimento
Zinc salt-catalyzed reduction of α-aryl imino esters, diketones and phenylacetylenes with water as hydrogen source
Shen, Guoli; et al, Organic & Biomolecular Chemistry, 2021, 19(16), 3601-3610

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
Riferimento
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action
Cho, Sung Jin; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

Synthetic Routes 17

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
The rapid, living, anionic polymerization of 2-vinylnaphthalene at ambient temperature: Characterization of an n-butyllithium/tetrahydrofuran system in 1,2,3,4-tetrahydronaphthalene
Natori, Itaru; et al, Journal of Applied Polymer Science, 2015, 132(17), 41901/1-41901/7

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Nickel bromide Solvents: 1,4-Dioxane ;  24 h, 140 °C
Riferimento
Base Metal-Catalyzed Direct Olefinations of Alcohols with Sulfones
Waiba, Satyadeep; et al, ACS Omega, 2019, 4(4), 7082-7087

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  2-(Di-tert-butylphosphino)-2′-methyl-1,1′-biphenyl Solvents: Tetrahydrofuran ;  24 h, 25 °C
1.2 Solvents: Water ;  25 °C
Riferimento
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Platinum Solvents: Toluene ;  15 h, reflux
Riferimento
Direct Olefination of Alcohols with Sulfones by Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; et al, Chemistry - A European Journal, 2016, 22(17), 6111-6119

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous chloride Solvents: Toluene ;  24 h, 120 °C
Riferimento
Iron-Catalyzed Direct Julia-Type Olefination of Alcohols
Landge, Vinod G.; et al, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: [Bis(bicyclo[2.2.1]hept-2-yl)phosphine]chloro[2-[(dimethylamino-κN)methyl]ferroc… Solvents: 1,4-Dioxane ,  Water ;  17 h, 100 °C
Riferimento
Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling
Goegsig, Thomas M.; et al, Journal of Organic Chemistry, 2008, 73(9), 3404-3410

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Hantzsch ester Solvents: Dimethyl sulfoxide ;  1.5 h, rt
Riferimento
Hantzsch Ester as a Photosensitizer for the Visible-Light-Induced Debromination of Vicinal Dibromo Compounds
Chen, Wenxin; et al, Chemistry - A European Journal, 2016, 22(28), 9546-9550

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Palladium Solvents: Dimethylformamide ;  5 h, 2 bar, 130 °C
Riferimento
Supported palladium nanoparticles as heterogeneous ligand-free catalysts for the Hiyama C-C coupling of vinylsilanes and halobenzenes leading to styrenes
Grirrane, Abdessamad; et al, Journal of Catalysis, 2013, 302, 49-57

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Water Solvents: Tetrahydrofuran ,  Water ;  rt
Riferimento
Selenium Vacancy Promotes Transfer Semihydrogenation of Alkynes from Water Electrolysis
Ling, Yangfang; et al, ACS Catalysis, 2021, 11(15), 9471-9478

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  12 h, reflux
Riferimento
Visible Light and Triselenium Dicyanide (TSD): New Horizons in the Synthesis of Organic Selenocyanates
Anghinoni, Joao M. ; et al, Chemistry - A European Journal, 2023, 29(59),

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Phenothiazine ,  stereoisomer of Di-μ-chlorobis[2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Dimethylacetamide ;  24 h, 30 psi, 105 °C
Riferimento
Low pressure vinylation of aryl and vinyl halides via Heck-Mizoroki reactions using ethylene
Smith, Craig R.; et al, Tetrahedron, 2010, 66(5), 1102-1110

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ;  24 h, 80 °C
Riferimento
Interrogating Pd(II) Anion Metathesis Using a Bifunctional Chemical Probe: A Transmetalation Switch
Molloy, John J.; et al, Journal of the American Chemical Society, 2018, 140(1), 126-130

Synthetic Routes 29

Condizioni di reazione
1.1 Reagents: Zinc ,  Lithium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Dimethyl isosorbide ;  8 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent
Su, Mincong; et al, Organic Letters, 2022, 24(1), 354-358

Synthetic Routes 30

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Palladium Solvents: 1,4-Dioxane ;  25 °C
Riferimento
Unveiling subsurface hydrogen inhibition for promoting electrochemical transfer semihydrogenation of alkynes with water
Hao, Qi; et al, Chinese Journal of Catalysis, 2022, 43(12), 3095-3100

Synthetic Routes 31

Condizioni di reazione
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt; rt → 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Iron-Catalyzed Cross-Coupling of Alkenyl Acetates
Gaertner, Dominik; et al, Angewandte Chemie, 2015, 54(36), 10545-10549

Synthetic Routes 32

Condizioni di reazione
Riferimento
Donor-Acceptor Bicyclopropyls as 1,6-Zwitterionic Intermediates: Synthesis and Reactions with 4-Phenyl-1,2,4-triazoline-3,5-dione and Terminal Acetylenes
Potapov, Konstantin V.; et al, Journal of Organic Chemistry, 2020, 85(23), 15562-15576

Synthetic Routes 33

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ,  Polyethylene glycol ;  5 min, rt
1.2 Catalysts: Palladium diacetate ;  3 h, 140 °C
Riferimento
Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides with Vinylalkoxysilanes in Water: The Effect of the Solvent and NaOH Promoter
Gordillo, Alvaro; et al, Journal of the American Chemical Society, 2013, 135(37), 13749-13763

Synthetic Routes 34

Condizioni di reazione
Riferimento
Synthesis of alkenes by Peterson alkenation
Ager, D. J., Science of Synthesis, 2010, 47, 85-104

Synthetic Routes 35

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: 2146105-72-6 Solvents: Chloroform ;  4 h, 90 °C
Riferimento
Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium perrhenate salts
Morris, Danny S.; et al, Catalysis Science & Technology, 2017, 7(23), 5644-5649

2-Vinylnaphthalene Raw materials

2-Vinylnaphthalene Preparation Products

2-Vinylnaphthalene Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:827-54-3)2-Vinylnaphthalene
Numero d'ordine:1770221
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:04
Prezzo ($):discuss personally
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